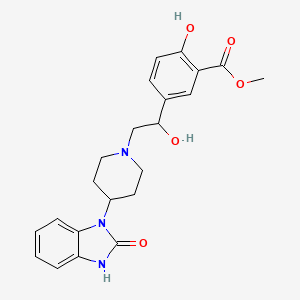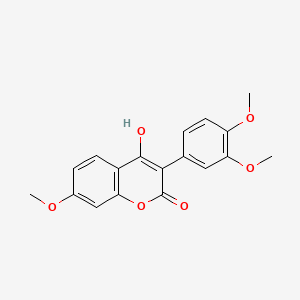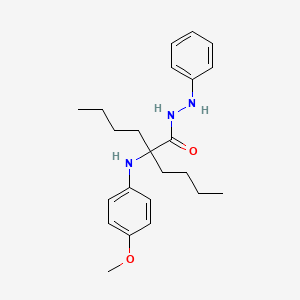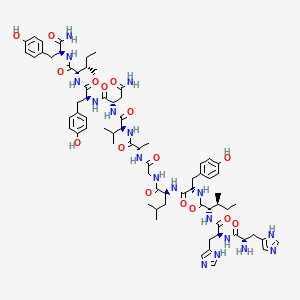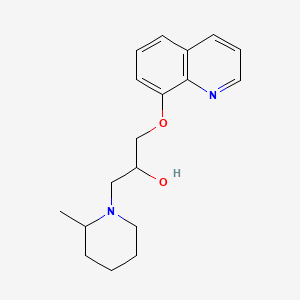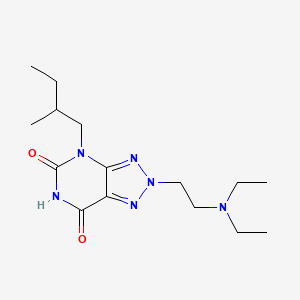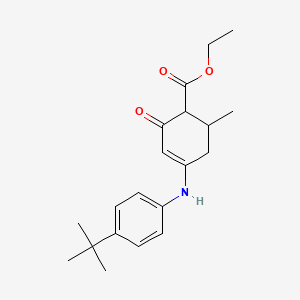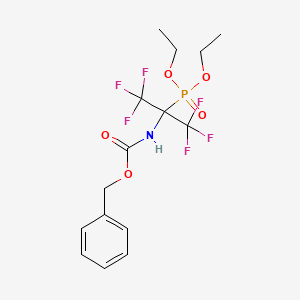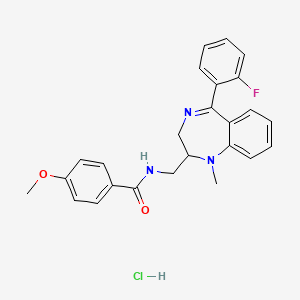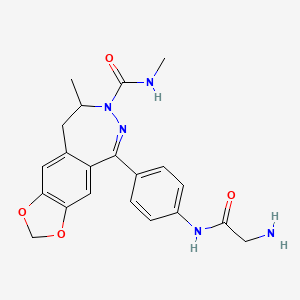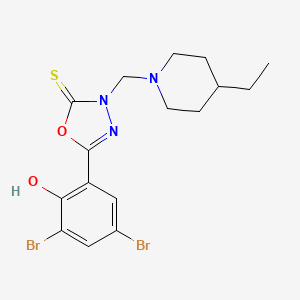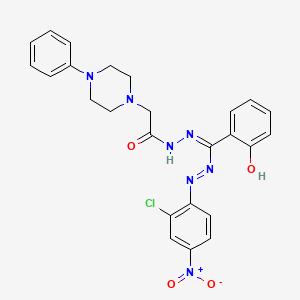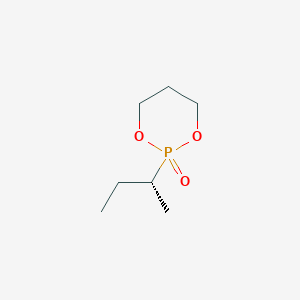
Arsenotetrathioic acid trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenotetrathioic acid trisodium salt is an inorganic compound with the molecular formula AsNa3S4 It is a derivative of arsenic and sulfur, characterized by its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arsenotetrathioic acid trisodium salt typically involves the reaction of arsenic compounds with sulfur sources under controlled conditions. One common method is the reaction of arsenic trioxide with sodium sulfide in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Arsenotetrathioic acid trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of arsenic and sulfur atoms in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are often carried out in an alkaline medium.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsenic trioxide.
Applications De Recherche Scientifique
Arsenotetrathioic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which arsenotetrathioic acid trisodium salt exerts its effects involves interactions with cellular components and molecular pathways. The compound can interact with proteins and enzymes, leading to alterations in cellular functions. It may also induce oxidative stress and disrupt cellular homeostasis, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
- Arsenotetrathioic acid trisodium salt
- Arsenothioic acid trisodium salt
- Arsenothioic trifluoride
Comparison: this compound is unique due to its specific combination of arsenic and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
16486-45-6 |
|---|---|
Formule moléculaire |
AsNaS4-2 |
Poids moléculaire |
226.2 g/mol |
Nom IUPAC |
sodium;sulfanylidene(trisulfido)-λ5-arsane |
InChI |
InChI=1S/AsH3S4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |
Clé InChI |
VZBHEAQGLUBFMB-UHFFFAOYSA-K |
SMILES canonique |
[Na+].[S-][As](=S)([S-])[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


